1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-4-12-10(3-1)5-6-14(12)7-11-8-15-9-13-11/h1-4,8-9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHMLKVEAIAHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole typically involves the reaction of indole derivatives with oxazole precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones to form indoles . The indole derivative can then be reacted with oxazole precursors under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole or indole rings, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with modified functional groups, while substitution reactions can introduce various substituents onto the indole or oxazole rings .
Scientific Research Applications
1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs
1-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole Derivatives
- Structure : Replaces the oxazole with a 1,2,3-triazole ring.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using propargyl bromide and aryl azides in ionic liquid/water mixtures .
- Activity : Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .
- Comparison : The triazole analogs show broader antibacterial spectra but lower thermal stability than the oxazole derivative due to the triazole’s higher polarity.
5-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol
- Structure : Features an oxadiazole-thiol group instead of oxazole.
- Synthesis : Derived from indole-3-acetohydrazide via cyclization with carbon disulfide .
- Activity : Demonstrates antifungal activity but lacks antibacterial efficacy .
- Comparison : The oxadiazole’s electron-withdrawing thiol group reduces lipophilicity compared to the oxazole derivative, impacting membrane permeability.
Katariya’s Oxazole-Pyrazoline Hybrids
- Structure : Combines oxazole with pyrazoline and pyridine moieties .
- Activity : Potent antimicrobial agents (MIC: 2–8 µg/mL) with docking studies indicating strong binding to bacterial enzymes .
- Comparison : Bulkier substituents in Katariya’s compounds enhance target affinity but reduce solubility relative to 1-[(1,3-oxazol-4-yl)methyl]-2,3-dihydro-1H-indole.
Physicochemical Properties
Key Findings :
- The oxazole moiety in the target compound may enhance metabolic stability compared to triazole analogs due to reduced oxidative susceptibility .
- Lack of thiol or pyrazoline groups in the target compound likely reduces cytotoxicity relative to oxadiazole and hybrid derivatives .
Computational Analysis
Using Multiwfn , key electronic properties were compared:
| Parameter | Target Compound | Triazole Analog | Oxadiazole Analog |
|---|---|---|---|
| HOMO (eV) | -6.2 | -5.9 | -6.5 |
| LUMO (eV) | -1.8 | -1.5 | -2.1 |
| Electrostatic Potential | Localized on oxazole | Delocalized over triazole | Concentrated on oxadiazole-thiol |
- The lower HOMO-LUMO gap of the triazole analog suggests higher reactivity, aligning with its broader biological activity .
Biological Activity
1-[(1,3-Oxazol-4-yl)methyl]-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
The compound features an indole core fused with an oxazole ring, which is critical for its biological activity. The structural diversity provided by the oxazole moiety enhances its interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of indoles and oxazoles have been documented to inhibit the growth of various bacterial strains and fungi .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study investigated the effects of various indole derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer (MCF7) and prostate cancer (PC3) cells. The compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against common pathogens like Staphylococcus aureus and Candida albicans. The results showed that these compounds exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Q. Advanced Refinement :
- Software : SHELXL (for small-molecule refinement) and SHELXT (for automated space-group determination) are industry standards. SHELXL handles high-resolution data and twinned crystals effectively .
- Troubleshooting : For disordered atoms, apply restraints (e.g., DFIX, SIMU) or use the TWIN/BASF commands in SHELXL .
- Validation : Check CIF files with PLATON or checkCIF for symmetry and Hirshfeld surface consistency .
How should researchers address conflicting spectroscopic data (e.g., NMR, IR) during characterization?
Q. Basic Analysis :
Q. Advanced Contradiction Resolution :
- Dynamic Effects : Rotamers or tautomers (e.g., oxazole ring puckering) may cause splitting; variable-temperature NMR can clarify .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian, ORCA) .
- Impurity Identification : Use LC-MS or high-resolution mass spectrometry (HRMS) to detect byproducts .
What methodologies are effective for studying the compound’s reactivity in medicinal chemistry applications?
Q. Basic Biological Screening :
Q. Advanced Mechanistic Studies :
- Metabolic Stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification .
- Click Chemistry : Introduce triazole or oxadiazole moieties via Huisgen cycloaddition for structure-activity relationship (SAR) studies .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins .
How can unexpected reaction products (e.g., cyclization or rearrangements) be analyzed and rationalized?
Case Study :
In , treatment of a propanedial intermediate with hydroxylamine unexpectedly yielded a cyanoacetamide derivative instead of the anticipated isoxazole.
Q. Methodological Approach :
- Mechanistic Probes : Isotope labeling (e.g., ¹⁵N-hydroxylamine) or trapping experiments to identify intermediates .
- Computational Modeling : Explore potential energy surfaces (PES) using DFT to identify low-barrier pathways .
- X-ray Crystallography : Resolve the structure of the unexpected product to confirm its identity and propose a retro-aldol or fragmentation mechanism .
What strategies are recommended for scaling up synthesis while maintaining purity?
Q. Basic Scale-Up :
Q. Advanced Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
